Cas no 5543-88-4 (1,4-Benzenediamine, N-methyl-N-phenyl-)
5543-88-4 structure
Product Name:1,4-Benzenediamine, N-methyl-N-phenyl-
CAS No:5543-88-4
MF:C13H14N2
MW:198.263662815094
CID:351941
PubChem ID:5234806
Update Time:2025-04-19
1,4-Benzenediamine, N-methyl-N-phenyl- Chemical and Physical Properties
Names and Identifiers
-
- 1,4-Benzenediamine, N-methyl-N-phenyl-
- 4-N-methyl-4-N-phenylbenzene-1,4-diamine
- N-methyl-N-phenyl-p-phenylenediamine
- SCHEMBL1833891
- 5543-88-4
- DTXSID50412078
- AKOS000127537
-
- Inchi: 1S/C13H14N2/c1-15(12-5-3-2-4-6-12)13-9-7-11(14)8-10-13/h2-10H,14H2,1H3
- InChI Key: OVSABEXSZWEKHQ-UHFFFAOYSA-N
- SMILES: N(C)(C1C=CC=CC=1)C1C=CC(=CC=1)N
Computed Properties
- Exact Mass: 198.11582
- Monoisotopic Mass: 198.115698455g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 179
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 29.3Ų
Experimental Properties
- PSA: 29.26
1,4-Benzenediamine, N-methyl-N-phenyl- Related Literature
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
5543-88-4 (1,4-Benzenediamine, N-methyl-N-phenyl-) Related Products
- 552-82-9(N-Methyldiphenylamine)
- 68442-68-2(Styrenated diphenylamine)
- 74-31-7(N1,N4-Diphenylbenzene-1,4-diamine)
- 5981-09-9(TAPA)
- 537-65-5(N1-(4-Aminophenyl)benzene-1,4-diamine)
- 2350-01-8(4-N,4-N-Diphenylbenzene-1,4-diamine)
- 603-34-9(Triphenylamine)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
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